![molecular formula C17H16N4O2S B2377763 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide CAS No. 2034416-32-3](/img/structure/B2377763.png)
2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
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Overview
Description
The compound “2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide” is a derivative of benzo[e][1,2,4]triazinyl . These are stable free radicals, first reported by Blatter in 1968 . Their properties can be modified more widely and more easily through simple substitution changes .
Synthesis Analysis
The synthesis of benzo[e][1,2,4]triazinyl derivatives involves various methods to synthesise and customise Blatter radicals . Recent developments in their synthesis have transformed their utility .Molecular Structure Analysis
The molecular structure of these compounds depends on their chemical structure and morphology . They have important spectroscopic, structural, electrochemical, magnetic and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their chemical structure and morphology . They have important spectroscopic, structural, electrochemical, magnetic and chemical properties .Scientific Research Applications
Synthesis of Benzamide-Based Compounds with Antiviral Activity
A study by Hebishy et al. (2020) details the synthesis of novel benzamide-based compounds, including derivatives of 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide. These compounds were shown to have significant antiviral activities against the H5N1 strain of the avian influenza virus. The synthesis process involved reactions with benzoyl isothiocyanate and various other chemicals, followed by in vitro testing for anti-influenza activity (Hebishy, Salama, & Elgemeie, 2020).
Synthesis and Characterization of Thiadiazolobenzamide
Adhami et al. (2012) synthesized a compound closely related to 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide, namely, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide. This study involved reactions under specific conditions to create a new bond between sulfur and nitrogen atoms and form a five-membered ring. The compound's structure was characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry (Adhami et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
The compound interacts with both AChE and BuChE, inhibiting their activity . The compound’s interaction with AChE is particularly notable, with most synthesized compounds showing good inhibitory activity against AChE . The compound inhibits AChE in a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
The inhibition of AChE and BuChE by the compound affects the cholinergic pathway, which is involved in memory and learning. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance memory and learning. This makes the compound a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
properties
IUPAC Name |
2-methylsulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-24-15-9-5-3-7-13(15)16(22)18-10-11-21-17(23)12-6-2-4-8-14(12)19-20-21/h2-9H,10-11H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKWBMCYHVMNKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide |
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